Cas no 1337471-44-9 (3-(piperidin-2-yl)benzene-1,2-diol)

3-(Piperidin-2-yl)benzene-1,2-diol is a heterocyclic compound featuring a piperidine ring fused to a catechol moiety. This structure imparts unique reactivity and coordination properties, making it valuable in medicinal chemistry and ligand design. The catechol group offers strong metal-chelating capabilities, while the piperidine ring enhances solubility and bioavailability. Its dual functionality allows for applications in catalysis, pharmaceutical intermediates, and as a precursor for complex organic syntheses. The compound’s stability under physiological conditions further supports its use in drug development, particularly for targeting neurological and oxidative stress-related pathways. Its well-defined stereochemistry also enables precise control in asymmetric synthesis.
3-(piperidin-2-yl)benzene-1,2-diol structure
1337471-44-9 structure
Product Name:3-(piperidin-2-yl)benzene-1,2-diol
CAS No:1337471-44-9
MF:C11H15NO2
MW:193.242303133011
CID:6159300
PubChem ID:53976039
Update Time:2025-05-26

3-(piperidin-2-yl)benzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(piperidin-2-yl)benzene-1,2-diol
    • 1337471-44-9
    • EN300-1854503
    • Inchi: 1S/C11H15NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h3-4,6,9,12-14H,1-2,5,7H2
    • InChI Key: KRJHUYSOXFJMPP-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C1CCCCN1)O

Computed Properties

  • Exact Mass: 193.110278721g/mol
  • Monoisotopic Mass: 193.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 52.5Ų

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Additional information on 3-(piperidin-2-yl)benzene-1,2-diol

Introduction to 3-(piperidin-2-yl)benzene-1,2-diol (CAS No. 1337471-44-9)

3-(piperidin-2-yl)benzene-1,2-diol, identified by the chemical identifier CAS No. 1337471-44-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzene ring substituted with a piperidine moiety and hydroxyl groups at the 1 and 2 positions, has garnered attention due to its unique structural properties and potential biological activities. The combination of the aromatic benzene ring with the nitrogen-containing piperidine heterocycle creates a scaffold that is both structurally interesting and biologically relevant, making it a valuable candidate for further exploration in drug discovery and development.

The structural motif of 3-(piperidin-2-yl)benzene-1,2-diol is particularly noteworthy for its potential to interact with biological targets in diverse ways. The presence of two hydroxyl groups on the benzene ring enhances its reactivity, allowing for various chemical modifications that can fine-tune its pharmacological properties. Additionally, the piperidine ring is a common pharmacophore in many drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic profile. This makes 3-(piperidin-2-yl)benzene-1,2-diol a promising candidate for further investigation into its potential therapeutic applications.

In recent years, there has been increasing interest in developing novel compounds that can modulate neurological and inflammatory pathways. The unique structure of 3-(piperidin-2-yl)benzene-1,2-diol suggests that it may have properties relevant to these areas. For instance, the piperidine moiety has been shown to interact with serotonin receptors, which are implicated in mood regulation and pain perception. The hydroxyl groups could also provide sites for interaction with enzymes or other biological targets involved in inflammatory responses. These interactions could make 3-(piperidin-2-yl)benzene-1,2-diol a valuable tool in the development of new treatments for conditions such as depression, anxiety, and chronic pain.

Moreover, the synthesis of 3-(piperidin-2-yl)benzene-1,2-diol represents an interesting challenge for organic chemists. The introduction of both the piperidine ring and the hydroxyl groups at specific positions on the benzene ring requires careful planning and execution to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds necessary for this compound's structure. These advancements not only facilitate the synthesis of 3-(piperidin-2-yl)benzene-1,2-diol but also open up new possibilities for creating related derivatives with tailored biological activities.

The potential applications of 3-(piperidin-2-yl)benzene-1,2-diol extend beyond traditional pharmaceuticals. Its unique structure makes it a suitable candidate for use as an intermediate in the synthesis of more complex molecules used in materials science and agrochemicals. For example, derivatives of this compound could be explored as photoactive materials or as components in novel polymers with specific mechanical or electronic properties. Additionally, its ability to interact with biological targets suggests that it could be used to develop new pesticides or herbicides by targeting specific enzymes or receptors in plants or pests.

In conclusion, 3-(piperidin-2-yl)benzene-1,2-diol (CAS No. 1337471-44-9) is a compound of significant interest due to its unique structural features and potential biological activities. Its combination of a benzene ring substituted with piperidine and hydroxyl groups positions it as a valuable candidate for further exploration in drug discovery, materials science, and agrochemicals. As synthetic methodologies continue to evolve, the accessibility of such complex molecules will increase, paving the way for new applications and discoveries.

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